N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
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Description
N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C19H21N5O2S and its molecular weight is 383.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide are human recombinant alkaline phosphatases . These include human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue-specific human intestinal alkaline phosphatase (h-IAP), human placental alkaline phosphatase (h-PLAP), and human germ cell alkaline phosphatase (h-GCAP) . Alkaline phosphatases play a crucial role in a variety of biological functions, including bone mineralization and the dephosphorylation of proteins, nucleotides, and alkaloids.
Mode of Action
The interaction of this compound with its targets involves strong H-bonding interactions between the NH moiety of the compound and the residual amino acids in the active site of the enzyme . This interaction is further stabilized by C-H (cdots) π interactions .
Biochemical Pathways
Given its primary targets, it is likely that the compound affects pathways related to the function of alkaline phosphatases .
Result of Action
Given its interaction with alkaline phosphatases, it is likely that the compound influences processes regulated by these enzymes, such as bone mineralization and the dephosphorylation of proteins, nucleotides, and alkaloids .
Biological Activity
N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of oncology and anti-inflammatory research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy in various biological assays.
Molecular Formula and Weight
- Molecular Formula : C22H24N4O3S
- Molecular Weight : 456.58 g/mol
Structural Features
The compound features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities. The presence of functional groups such as methoxy and carboxamide enhances its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to thieno[3,4-c]pyrazole derivatives. For instance:
- Cell Viability Assays : The compound was tested against various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The results indicated significant cytotoxic effects with IC50 values suggesting potent activity (values typically range from 10 to 30 µM) .
- Mechanism of Action : The anticancer activity is thought to be mediated through the induction of apoptosis in cancer cells. This was evidenced by increased levels of caspase-3 activation in treated cells compared to controls .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : Studies demonstrated that treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .
- Animal Models : In vivo models showed that administration of the compound reduced inflammation markers and improved symptoms in models of arthritis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
Substituent | Effect on Activity |
---|---|
Methoxy Group | Enhances antiproliferative activity |
Dimethylphenyl | Increases selectivity towards cancer cells |
Carboxamide Group | Contributes to overall stability and solubility |
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of the compound on MDA-MB-231 cells using an MTT assay. The results indicated an IC50 value of approximately 25 µM, demonstrating effective inhibition of cell proliferation compared to untreated controls.
Study 2: In Vivo Efficacy
In another study involving animal models with induced inflammation, administration of the compound resulted in a 40% reduction in swelling and pain scores compared to the control group, indicating significant therapeutic potential for inflammatory diseases.
Properties
IUPAC Name |
N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-11-5-6-13(7-12(11)2)24-17(15-9-27-10-16(15)21-24)20-18(25)14-8-23(3)22-19(14)26-4/h5-8H,9-10H2,1-4H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUCAUCGBOKYTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CN(N=C4OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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